2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate typically involves multiple steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyloxy Group: This step involves the substitution reaction where a chlorobenzyloxy group is introduced to the thioxanthene core.
Attachment of the Dimethylaminopropylidene Group: This is usually done through a condensation reaction with appropriate amine precursors.
Formation of the Hydrogen Fumarate Salt: The final step involves the reaction of the base compound with fumaric acid to form the hydrogen fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions may target the double bonds or the aromatic rings.
Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chlorobenzyloxy and dimethylaminopropylidene groups play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another thioxanthene derivative used as an antipsychotic.
Flupentixol: Known for its use in the treatment of schizophrenia.
Thiothixene: Another antipsychotic with a similar core structure.
Uniqueness
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is unique due to its specific substituents, which confer distinct pharmacological properties and potential applications. Its combination of a chlorobenzyloxy group and a dimethylaminopropylidene group is not commonly found in other thioxanthene derivatives, making it a compound of interest for further research and development.
Properties
CAS No. |
31759-18-9 |
---|---|
Molecular Formula |
C27H26ClNO5S |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[2-[(2-chlorophenyl)methoxy]-9H-thioxanthen-9-yl]propan-1-amine |
InChI |
InChI=1S/C23H22ClNOS.C4H4O4/c24-21-9-3-1-6-16(21)15-26-17-11-12-23-20(14-17)18(8-5-13-25)19-7-2-4-10-22(19)27-23;5-3(6)1-2-4(7)8/h1-4,6-7,9-12,14,18H,5,8,13,15,25H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
TWDCXZDDZPZFJB-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.